molecular formula C15H20BrN3O2 B11014866 N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B11014866
M. Wt: 354.24 g/mol
InChI Key: DGHPFCRBIFRAMZ-UHFFFAOYSA-N
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Description

N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the reaction of 3-bromophenylamine with N,N-dimethylpiperidine-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to the combination of the bromophenyl group and the piperidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

4-N-(3-bromophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C15H20BrN3O2/c1-18(2)15(21)19-8-6-11(7-9-19)14(20)17-13-5-3-4-12(16)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,17,20)

InChI Key

DGHPFCRBIFRAMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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